molecular formula C5H13NO B145835 2-Aminopentan-1-ol CAS No. 4146-04-7

2-Aminopentan-1-ol

Cat. No. B145835
CAS RN: 4146-04-7
M. Wt: 103.16 g/mol
InChI Key: ULAXUFGARZZKTK-UHFFFAOYSA-N
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Description

Catalyst-Controlled Reversal of Chemoselectivity

The study presented in the first paper demonstrates a method for the selective acylation of 2-aminopentane-1,5-diol derivatives. The process utilizes organocatalysis to achieve high chemo- and regioselectivity, allowing the acyl group to be introduced onto the secondary hydroxy group despite the presence of a primary hydroxy group. This is attributed to the molecular recognition capabilities of the catalyst used in the reaction .

Synthesis Analysis

The second paper discusses the synthesis of S-2-amino-5-azolylpentanoic acids, which are structurally related to L-ornithine and serve as inhibitors of nitric oxide synthases (NOS). The synthesis involves the treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with various azoles under basic conditions, followed by deprotection. The study identifies 2-amino-5-(imidazol-1-yl)pentanoic acid as the most potent inhibitor in the series, providing insights into the structure-activity relationships of these compounds .

Molecular Structure Analysis

In the third paper, the synthesis of 2-aminofuran derivatives is described. The process involves a [2+2] cycloaddition-retroelectrocyclization of 3-(1-azulenyl or N,N-dimethylanilino)-2-propyn-1-ols with tetracyanoethylene, followed by an intramolecular nucleophilic addition. The resulting 2-aminofuran derivatives can be further transformed into 6-aminopentafulvene derivatives through reaction with various amines. The molecular structures of these compounds were confirmed by single-crystal X-ray structural analysis .

Chemical Reactions Analysis

The papers collectively provide a range of chemical reactions involving 2-aminopentan-1-ol derivatives. The first paper focuses on selective acylation reactions , while the second paper explores the synthesis of NOS inhibitors through reactions with azoles . The third paper details the transformation of 2-aminofuran derivatives into 6-aminopentafulvene derivatives, showcasing the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 2-aminopentan-1-ol, they do provide valuable information on the reactivity and potential applications of its derivatives. The selective acylation , inhibition of NOS , and conversion into various heterocyclic compounds suggest that these derivatives have significant chemical reactivity and potential for use in medicinal chemistry.

Scientific Research Applications

Synthesis and Properties

  • Synthesis of Derivatives : 2-Aminomethyloxy derivatives of 1-(propylsulfanyl)pentane were synthesized, starting from compounds related to 2-Aminopentan-1-ol. These derivatives were tested as antimicrobial additives and antiseptics (Dzhafarov et al., 2010).

  • Catalytic Applications : Catalyst-controlled acylation of 2-aminopentane-1,5-diol derivatives achieved high chemo- and regioselectivity, demonstrating the compound's potential in selective organic synthesis (Yoshida et al., 2012).

Biochemical and Biocatalytic Studies

  • Biocatalytic Synthesis : Research into the biocatalytic synthesis of chiral amino alcohols like (2S,3S)-2-aminopentane-1,3-diol, a compound structurally related to 2-Aminopentan-1-ol, showed the effectiveness of using engineered bacteria for synthesizing valuable biochemicals (Smith et al., 2010).

  • Metabolic Engineering : The synthesis of pentanol isomers, including compounds similar to 2-Aminopentan-1-ol, in microorganisms was studied for potential biofuel applications (Cann & Liao, 2009).

Medicinal Chemistry and Pharmacology

  • Antiviral Activities : Triterpenic conjugates with 2-aminobutan-1-ol, a compound related to 2-Aminopentan-1-ol, were synthesized and evaluated for their antiviral activities, showing potent microbicidal actions (Tolmacheva et al., 2019).

  • Enzyme Interaction Studies : Compounds like 1,5 bis-dibenzyl-aminopentane, structurally related to 2-Aminopentan-1-ol, were synthesized to study their interactions with serine proteases, providing insights into enzyme-substrate interactions (Verevka et al., 1991).

Safety And Hazards

2-Aminopentan-1-ol is considered hazardous . It can cause skin irritation, serious eye irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-aminopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAXUFGARZZKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936858
Record name 2-Amino-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminopentan-1-ol

CAS RN

16369-14-5, 4146-04-7
Record name 2-Amino-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16369-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentanol, 2-amino-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16369-14-5
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Record name 2-Amino-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-2-Amino-1-pentanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
H Wang, G Qu, JK Li, JA Ma, J Guo, Y Miao… - Catalysis Science & …, 2020 - pubs.rsc.org
Chiral amino alcohols are essential building blocks for the pharmaceutical industry, and are widely present in natural and synthetic bioactive compounds. Amine dehydrogenases (…
Number of citations: 20 pubs.rsc.org
RL Mackman, M Mish, G Chin, JK Perry… - Journal of Medicinal …, 2020 - ACS Publications
Toll-like receptor 8 (TLR8) recognizes pathogen-derived single-stranded RNA fragments to trigger innate and adaptive immune responses. Chronic hepatitis B (CHB) is associated with …
Number of citations: 59 pubs.acs.org
JM Seco, E Quiñoá, R Riguera - … The Search for the Right Tools, 2015 - Wiley Online Library
… Figure 7.23 (a) Assignment of the absolute configuration of a sec/prim-amino alcohol [(S)-2-aminopentan-1-ol] from comparison of Δ𝛿R and Δ𝛿S values of its bis-MPA …
Number of citations: 3 onlinelibrary.wiley.com
S Ueda, H Terauchi, A Yano, M Matsumoto… - Bioorganic & medicinal …, 2004 - Elsevier
In the course of our search for selective iNOS inhibitors, we have previously reported that 2-imino-1,3-oxazolidine derivatives (1) and 2-aminothiazole derivatives (2) are selective iNOS …
Number of citations: 40 www.sciencedirect.com
H Bräuner-Osborne, L Bunch, N Chopin… - Organic & …, 2005 - pubs.rsc.org
A set of ten azetidinic amino acids, that can be envisioned as C-4 alkyl substituted analogues of trans-2-carboxyazetidine-3-acetic acid (t-CAA) and/or conformationally constrained …
Number of citations: 47 pubs.rsc.org
M Sato, H Kawakami, T Motomura… - Journal of medicinal …, 2009 - ACS Publications
… )-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (194 mg, 0.33 mmol), which was prepared from 2,4-difluoro-5-iodobenzoic acid and (S)-2-aminopentan-1-ol as …
Number of citations: 148 pubs.acs.org
YK Zhang, JJ Plattner, EE Easom… - Journal of medicinal …, 2017 - ACS Publications
… A solution of (R)-2-aminopentan-1-ol (6 g, 58.1 mmol) in 4 N … to give the (R)-2-aminopentan-1-ol HCl salt (4.6 g, 56.6% … a solution of (R)-2-aminopentan-1-ol hydrochloride (1 g, 7.16 …
Number of citations: 58 pubs.acs.org
OR Martin, W Zhou, X Wu… - Journal of medicinal …, 2006 - ACS Publications
N δ -l-Homoserinyl-d-ornithinol pseudodipeptides N-acylated with typical Escherichia coli lipid A fatty acid residues and mono-O- or bis-O-phosphorylated have been prepared and their …
Number of citations: 20 pubs.acs.org
PF Dodds - Progress in lipid research, 1995 - Elsevier
That compounds with unusual structures, both natural and xenobiotic in origin, can participate in the pathways of lipid metabolism has been recognised for many years. Natural lipids …
Number of citations: 44 www.sciencedirect.com
ZH Foda - 2015 - search.proquest.com
Protein kinases, as key cellular pathway regulators, are known drivers of cancer and have been successfully targeted with drugs to treat patients with certain types of cancers. However, …
Number of citations: 3 search.proquest.com

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